4-ブロモ-2-フルオロ-5-(トリフルオロメチル)フェニルボロン酸

説明

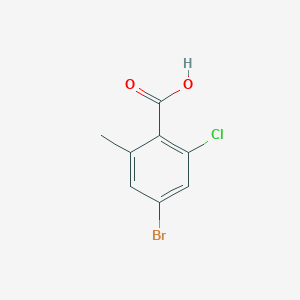

4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid is a useful research compound. Its molecular formula is C7H4BBrF4O2 and its molecular weight is 286.82 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生物活性分子の合成

この化合物は、様々な生物活性分子の合成における反応物として利用されています。 例えば、乳酸脱水素酵素阻害剤の生成に関与しており、これは癌細胞増殖を阻害する可能性を秘めています .

抗腫瘍剤の開発

このボロン酸誘導体は、キネシン紡錘体タンパク質(KSP)の阻害剤を調製するための重要な反応物です。 これらの阻害剤は、抗腫瘍剤としての可能性を探るため研究されており、癌治療のための有望な道を切り開いています .

リチオ化による官能基化

研究者は、この化合物を用いて、リチオ化 followed by 反応 followed by 親電子試薬による官能基化を行っています。 このプロセスは有機合成において基本的であり、芳香族化合物に官能基を導入することを可能にします .

選択的ロジウム触媒共役付加反応

この化合物は、選択的ロジウム触媒共役付加反応においても重要です。 これらの反応は、有機化学の骨格となるC-C結合の形成に不可欠であり、医薬品化学において幅広い影響を持っています .

抗結核薬の開発

これは、PA-824アナログの合成における反応物として役立ち、これは抗結核薬としての用途が検討されています。 薬剤耐性結核菌の出現により、この分野における新薬の開発は不可欠です .

運動ニューロン生存タンパク質のモジュレーター

別の用途には、運動ニューロン生存タンパク質のモジュレーターの合成が含まれます。 これらのモジュレーターは、遺伝性疾患である脊髄性筋萎縮症に対する潜在的な治療効果について研究されています .

作用機序

Target of Action

The primary target of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid participates, affects the biochemical pathway of carbon–carbon bond formation . This reaction is exceptionally mild and functional group tolerant, leading to the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . The compound’s ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the action of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, expanding the possibilities for chemical synthesis .

Action Environment

The action of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid is influenced by environmental factors such as temperature and atmospheric conditions . The compound should be stored in a cool, dark place under an inert atmosphere . These conditions help maintain the stability of the compound and ensure its efficacy in the Suzuki–Miyaura coupling reaction .

生化学分析

Biochemical Properties

The role of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid in biochemical reactions is primarily as a reagent in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound interacts with enzymes and proteins involved in this reaction, contributing to the formation of new carbon-carbon bonds .

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound undergoes transmetalation, a process where it transfers a group (in this case, a boron group) to a metal catalyst, such as palladium . This contributes to the formation of new carbon-carbon bonds .

Temporal Effects in Laboratory Settings

It is known that the compound is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .

特性

IUPAC Name |

[4-bromo-2-fluoro-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BBrF4O2/c9-5-2-6(10)4(8(14)15)1-3(5)7(11,12)13/h1-2,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNMTVAEKUCNKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)Br)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BBrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

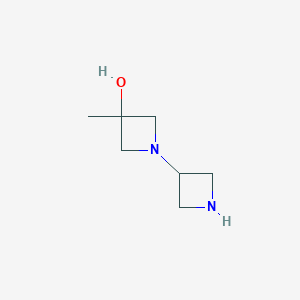

![3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid](/img/structure/B1527077.png)

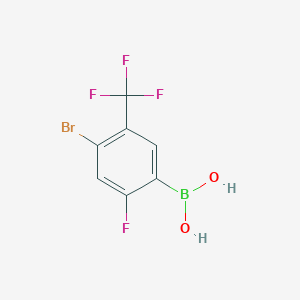

![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1527081.png)

![[2-(2,4-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1527082.png)